(S)-4-Mercapto-2-pyrrolidinone

Description

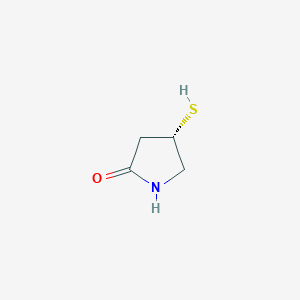

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-sulfanylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADPGJBZLCMARV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440611 | |

| Record name | (S)-4-MERCAPTO-2-PYRROLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184759-58-8 | |

| Record name | 4-Mercapto-2-pyrrolidinone, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184759588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-MERCAPTO-2-PYRROLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MERCAPTO-2-PYRROLIDINONE, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8OK8YDO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Pyrrolidinone Core Structures in Contemporary Drug Discovery and Design

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in modern drug discovery. researchgate.netresearchgate.netfrontiersin.org This heterocyclic structure is found in a multitude of natural products and pharmacologically active compounds. frontiersin.orgnih.govresearchgate.net Its prevalence is due to several key characteristics that make it an attractive component for designing new drugs.

Pyrrolidinone and its derivatives are utilized in a wide array of pharmaceuticals, demonstrating their versatility. wikipedia.orgsemanticscholar.org For instance, they form the core of drugs with diverse therapeutic applications, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory agents. researchgate.netresearchgate.netwisdomlib.org The structural rigidity and the ability to present substituents in a well-defined spatial orientation allow for precise interactions with biological targets. nih.gov This has led to the development of drugs for a range of diseases, from neurological disorders to cancer.

The pyrrolidinone scaffold's ability to serve as a versatile lead compound for designing potent bioactive agents has been widely recognized. researchgate.netresearchgate.net Researchers have synthesized a broad spectrum of pyrrolidinone derivatives, many of which exhibit significant biological activities. researchgate.netresearchgate.net This ongoing research opens new perspectives for the future development of novel compounds to combat various infections and diseases. researchgate.net

Table 1: Examples of Drugs Containing a Pyrrolidinone Core

| Drug Name | Therapeutic Use |

| Captopril (B1668294) | Antihypertensive frontiersin.orgwikipedia.org |

| Aniracetam | Anti-Alzheimer frontiersin.org |

| Ethosuximide | Antiepileptic frontiersin.org |

| Clindamycin | Antibacterial frontiersin.org |

| Rolipram | Antidepressant frontiersin.org |

The Fundamental Role of the Thiol Sh Functional Group in Bioactive Molecules and Enzymatic Catalysis

The thiol group, or sulfhydryl group (-SH), is a critical functional group in many organic and biologically active molecules. wikipedia.org Its unique chemical properties, particularly its ability to undergo redox reactions, make it a key player in numerous biological processes.

In biological systems, the thiol group is most notably found in the amino acid cysteine. wikipedia.org The thiol groups of cysteine residues are crucial for the structure and function of many proteins. wikipedia.org They can form disulfide bonds (-S-S-), which help to stabilize the tertiary and quaternary structures of proteins. wikipedia.orgcreative-proteomics.com This is essential for the proper folding and function of enzymes, hormones, and structural proteins. creative-proteomics.com

Furthermore, the thiol group is often directly involved in enzymatic catalysis. wikipedia.orgcreative-proteomics.com The sulfhydryl group in the active site of an enzyme can act as a nucleophile or participate in substrate binding, contributing to the catalytic activity. wikipedia.orgcreative-proteomics.comnih.gov For example, cysteine proteases utilize a thiol group in their catalytic triad (B1167595) to cleave peptide bonds. wikipedia.org Thiol-containing compounds like coenzyme A are also vital cofactors for a wide range of enzymatic reactions involved in metabolism. creative-proteomics.com

The reactivity of the thiol group also extends to its interaction with metal ions. wikipedia.org Thiol groups have a high affinity for heavy metals, which is a key aspect of their role in detoxification processes within the body. wikipedia.org This reactivity, however, also makes them susceptible to modification, which can lead to the inactivation of enzymes. acs.org

Table 2: Key Functions of the Thiol Group in Biological Systems

| Function | Description |

| Antioxidant Defense | Scavenges reactive oxygen species (ROS) to protect cells from oxidative damage. creative-proteomics.com |

| Protein Structure | Forms disulfide bonds that stabilize protein folding and structure. wikipedia.orgcreative-proteomics.com |

| Enzymatic Catalysis | Acts as a nucleophile or participates in substrate binding in the active sites of enzymes. wikipedia.orgcreative-proteomics.comnih.gov |

| Cofactor Role | Serves as a crucial component of coenzymes like Coenzyme A, involved in metabolic pathways. creative-proteomics.com |

| Metal Ion Chelation | Binds to heavy metal ions, playing a role in detoxification. wikipedia.org |

| Redox Signaling | Participates in cellular signaling pathways through post-translational modifications. creative-proteomics.com |

An Overview of Chiral Pyrrolidinones As Stereoselective Scaffolds in Pharmaceutical Development

Stereocontrolled Construction of the Pyrrolidinone Ring System

The asymmetric synthesis of the pyrrolidinone core is paramount in obtaining the desired enantiomer of the final product. Methodologies to achieve this include the use of chiral starting materials, controlled cyclization reactions, and efficient multi-component assembly processes.

A prevalent and effective strategy for establishing the stereochemistry of the pyrrolidinone ring is the use of readily available chiral molecules, known as the chiral pool. Amino acids are particularly valuable precursors due to their inherent chirality.

L-Aspartic Acid: This amino acid is a key starting material for the synthesis of (R)-4-mercaptopyrrolidine-2-thione, an analogue and precursor to (S)-4-mercapto-2-pyrrolidinone. acs.orgnih.gov In one approach, the amino group of L-aspartic acid β-methyl ester hydrochloride is converted to a bromide with retention of configuration. acs.org Subsequent reaction steps lead to the formation of the pyrrolidinone ring. acs.org Another facile synthesis starts with the conversion of L-aspartic acid to an (S)-bromide, which then undergoes substitution to introduce the thio-functionality with complete inversion of configuration, setting the stage for the desired (R)-stereocenter in the intermediate. nih.gov The pyrrolidinone ring is then formed through cyclization. nih.govresearchgate.net

D-Cysteine: The use of D-cysteine provides another route to chiral pyrrolidinone derivatives. The inherent stereochemistry of the cysteine backbone can be used to direct the formation of the chiral centers in the target molecule. nih.gov The thiol group in cysteine can react with nitriles to form intermediates that subsequently cyclize. nih.gov While standard peptide synthesis conditions can be inefficient for cysteine-rich sequences due to aggregation, using N-methylpyrrolidinone (NMP) as a solvent can improve the efficiency of incorporating trityl-protected cysteine. acs.org

| Chiral Precursor | Key Intermediate | Resulting Stereochemistry | Reference |

| L-Aspartic Acid | (S)-Bromide derivative | Inversion to (R) at C4 after substitution | nih.gov |

| L-Aspartic Acid | β-methyl ester hydrochloride | Leads to pyrrolidin-2-one intermediate | acs.org |

| D-Cysteine | Thioimidate intermediate | Used to create chiral pyrrolidinone structures | nih.gov |

The formation of the five-membered lactam ring is a critical step that must be controlled to ensure high yields and stereochemical fidelity.

High-yield amination and subsequent spontaneous cyclization can be achieved by treating a suitable precursor, such as a chloride derivative, with ammonia (B1221849) to form the pyrrolidin-2-one ring. acs.org Domino reactions, which involve a cascade of reactions in a single step, are also powerful tools. For instance, an NHC-catalyzed Mannich/lactamization domino reaction has been developed for the asymmetric synthesis of related pyrimidinone structures, demonstrating excellent regio- and stereoselectivity. nih.govrsc.org Similarly, a one-pot conjugate addition/nitro-Mannich/lactamization sequence, catalyzed by copper, efficiently produces densely functionalized pyrrolidin-2-ones as single diastereoisomers. acs.org The cyclization of amino acid derivatives is a common strategy; for example, (R)-4-amino-3-benzoylthiobutyric acid can be cyclized using acetic anhydride (B1165640) to form the pyrrolidinone ring. nih.gov

| Cyclization Method | Key Features | Selectivity | Reference |

| Ammonia Treatment | Simple treatment of a chloride precursor | High-yield amination and spontaneous cyclization | acs.org |

| NHC-Catalyzed Domino | Mannich/lactamization cascade | Excellent regio- and stereoselectivity (up to >20:1 d.r.) | nih.govrsc.org |

| Copper-Catalyzed Domino | Conjugate addition/nitro-Mannich/lactamization | Single diastereoisomers isolated | acs.org |

| Acetic Anhydride | Cyclization of an amino-thiobutyric acid derivative | Forms pyrrolidinone ring structure | nih.gov |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the pyrrolidinone ring in a single pot. researchgate.netbeilstein-journals.org These reactions combine three or more starting materials to rapidly build molecular diversity. mdpi.com For instance, a one-pot, three-component cycloaddition reaction using amino acid esters, aldehydes, and terminal alkynes has been reported for synthesizing 1H-pyrrol-3(2H)-ones. researchgate.net MCRs are particularly effective for generating libraries of heterocyclic compounds, and various strategies, such as the Ugi reaction followed by cyclization, have been employed to create diverse scaffolds. beilstein-journals.orgresearchgate.net

Introduction and Chemical Manipulation of the Chiral Mercapto Moiety

Once the pyrrolidinone ring is constructed, the next critical phase is the introduction and manipulation of the mercapto group with the correct stereochemistry.

The installation of the thiol group is often achieved through nucleophilic substitution reactions, which typically proceed with an inversion of stereochemistry (S_N2 mechanism).

A common method involves the complete S_N2-type substitution of a bromide precursor with a thiolating agent like potassium benzenemethanethiolate or potassium thiobenzoate. acs.orgnih.gov This reaction is highly efficient and proceeds with a complete inversion of the configuration at the chiral center, which is a powerful tool for controlling stereochemistry. nih.gov The desulfurization of thiols for nucleophilic substitution can also be promoted by systems like Ph3P/ICH2CH2I, accommodating a wide range of nucleophiles. cas.cn

The Mitsunobu reaction is another powerful method for converting secondary alcohols into thioethers with a clean inversion of configuration. organic-chemistry.orgjkchemical.com This reaction uses triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like DEAD to activate the alcohol, allowing it to be displaced by a sulfur nucleophile. organic-chemistry.orgnrochemistry.com This method is well-suited for installing the mercapto group at a stereogenic center. organic-chemistry.org

| Reaction | Key Reagents | Stereochemical Outcome | Reference |

| S_N2 Substitution | Potassium thiobenzoate, Potassium benzenemethanethiolate | Complete inversion of configuration | acs.orgnih.gov |

| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Clean inversion of configuration | organic-chemistry.orgjkchemical.com |

For the synthesis of thiocarbonyl analogues like (R)-4-mercaptopyrrolidine-2-thione, a thionation step is required to convert the lactam carbonyl (C=O) to a thiocarbonyl (C=S).

A variety of thionating reagents are available for this transformation. researchgate.net Lawesson's reagent is a widely used and effective reagent for the thionation of amides and lactams. nih.govencyclopedia.pub Phosphorus pentasulfide (P4S10) is another classic reagent used for this purpose, often in a solvent at reflux. acs.orgscispace.com The combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDSO) is also an efficient system for converting lactams to their corresponding thiono derivatives, with yields often comparable or superior to those obtained with Lawesson's reagent. researchgate.net The thionation of N-methyl-2-pyrrolidinone has been achieved using a Lewis base-free thiophosphonium ion, which demonstrates high reactivity at room temperature compared to traditional reagents. bohrium.com

| Thionation Reagent | Typical Substrate | Key Advantage | Reference |

| Lawesson's Reagent | Lactams, Amides | Widely used, effective | nih.govencyclopedia.pub |

| Phosphorus Pentasulfide (P4S10) | Pyrrolidin-2-one | Readily available | acs.org |

| P4S10 / HMDSO | Lactams, Amides | Byproducts removed by simple workup | researchgate.net |

| Thiophosphonium ion | N-methyl-2-pyrrolidinone | Fast reaction at room temperature | bohrium.com |

Selective Thiol Protection and Deprotection Strategies

The synthesis of complex molecules containing a thiol group, such as this compound, necessitates a robust strategy for the selective protection and deprotection of the highly reactive sulfhydryl moiety. The thiol group's propensity for oxidation to disulfides and its high nucleophilicity require the use of protecting groups that are stable under various reaction conditions yet can be removed selectively without affecting other functional groups in the molecule.

One effective strategy involves the use of vinylic Michael acceptors. acs.org For instance, tosylacetylene has been demonstrated as a useful reagent for thiol protection. acs.org The conjugate addition of a thiol to tosylacetylene proceeds in high yields at ambient temperatures to form a stable S-tosvinyl derivative. researchgate.net This protection can be achieved with high chemoselectivity in the presence of other nucleophilic groups like hydroxyls. researchgate.net Deprotection of the resulting S-tosvinyl group can be accomplished under mild, non-hydrolytic basic conditions, for example, by treatment with an excess of a nucleophilic amine like pyrrolidine (B122466), which regenerates the free thiol via a conjugate addition-elimination mechanism. researchgate.net

Other sulfur-protecting groups evaluated for their utility in complex syntheses include those based on thiocarbonyl and thioester moieties, such as xanthates, dithiocarbamates, and thioacetates. researchgate.net The S-alkyl-O-ethyl dithiocarbonate (xanthate) group, in particular, has shown promise as it remains stable during various polymerization reactions and can be completely removed by aminolysis at room temperature. researchgate.net The development of "safety-catch" linkers, which can be activated for cleavage, also employs specific thiol deprotection strategies. In some systems, a peptide thioester can be released from a solid support by nucleophilic displacement with a thiol, a process known as thiolysis. nih.gov

The following table summarizes various thiol protecting groups and their corresponding deprotection conditions relevant to the synthesis of complex thiols.

| Protecting Group | Structure of Protected Thiol | Reagent for Protection | Deprotection Conditions | Reference |

| Tosvinyl (Tsv) | R-S-CH=CH-Ts | Tosylacetylene | Excess pyrrolidine at room temperature | researchgate.net |

| Xanthate | R-S-C(=S)OEt | Alkyl xanthate precursor | Aminolysis (e.g., primary amines) | researchgate.net |

| Thioacetate | R-S-C(=O)Me | Acetic anhydride/base | Aminolysis | researchgate.net |

| Dithiocarbamate | R-S-C(=S)NR'₂ | Dithiocarbamate precursor | Aminolysis (less susceptible than xanthates) | researchgate.net |

Catalytic Approaches in Asymmetric Synthesis

The generation of the chiral center in this compound relies on asymmetric synthesis methodologies. Modern catalytic approaches, including enzymatic biotransformations and transition metal-catalyzed reactions, offer powerful tools for achieving high stereoselectivity.

Enzymatic biotransformations are an increasingly valuable tool in organic synthesis due to the high chemo-, regio-, and stereoselectivity exhibited by enzymes. nih.gov These biocatalytic processes operate under mild conditions, often circumventing the need for complex protection-deprotection schemes required in traditional chemical methods. nih.gov For the synthesis of chiral building blocks, whole microbial cells or isolated enzymes can perform specific chemical reactions that are otherwise difficult to achieve. bioline.org.br

A key transformation in the synthesis of precursors to this compound is the stereoselective hydroxylation of a pyrrolidinone scaffold. Research has demonstrated the successful regio- and stereoselective hydroxylation of N-substituted 4-hydroxy-pyrrolidin-2-ones using the microorganism Sphingomonas sp. HXN-200. nus.edu.sg This highlights the potential for biocatalytically installing the hydroxyl group at the C4 position with the desired (S)-configuration, which can then be converted to the mercapto group. Monooxygenases are a class of enzymes capable of such precise hydroxylations. researchgate.net For example, 2-hydroxybiphenyl 3-monooxygenase (HbpA) has been used for the regioselective hydroxylation of 2-hydroxybiphenyl. researchgate.net

However, the presence of a thiol or a precursor group can pose challenges. The peripheral –SH or –NH2 groups on enzymes, such as those in cysteine residues, can sometimes interact with and deactivate certain catalysts or co-factors required for the enzymatic cycle. researchgate.net Despite this, the potential of biocatalysis is vast, with various fungal strains being employed for the stereoselective oxidation and hydroxylation of a wide range of substrates, including terpenes, steroids, and aromatic compounds like 2-phenylethanol. nih.govmdpi.com

The table below provides examples of enzymatic systems used for stereoselective transformations.

| Enzyme/Organism | Substrate Class | Transformation | Key Feature | Reference |

| Sphingomonas sp. HXN-200 | N-substituted pyrrolidin-2-ones | Regio- and stereoselective hydroxylation | Direct synthesis of (S)-4-hydroxy-pyrrolidin-2-one precursors | nus.edu.sg |

| Rhizopus nigricans | Progesterone (Steroid) | Stereoselective hydroxylation | Industrial application in steroid drug manufacture | bioline.org.br |

| Candida rugosa | Aliphatic carboxylic acids | Regio- and enantioselective β-hydroxylation | Produces chiral synthons for antihypertensive drugs | bioline.org.br |

| Beauveria bassiana | 2-Phenylethanol | Stereoselective oxidation to diol | Synthesis of (R)-1-phenylethane-1,2-diol | mdpi.com |

Transition metal catalysis is a cornerstone of modern organic synthesis, providing indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch Palladium-catalyzed cross-coupling reactions, in particular, are powerful methods for the synthesis and functionalization of heterocyclic compounds. nih.govmdpi.com

For the synthesis of analogues of this compound, C-S cross-coupling reactions are of direct relevance. The Migita-Buchwald C-S coupling, for instance, enables the formation of aryl thioethers from thiols and aryl halides using a palladium catalyst. nih.gov This methodology tolerates a wide range of thiols, including primary, secondary, and aromatic thiols, making it applicable for directly functionalizing the mercapto group of the target molecule or its precursors. nih.gov

Another powerful strategy is the Suzuki-Miyaura cross-coupling reaction, which forms C-C bonds between organoboron compounds and organic halides. chemie-brunschwig.ch This reaction could be employed to synthesize analogues by modifying the pyrrolidinone backbone. For example, a halogenated pyrrolidinone precursor could be coupled with various boronic acids to introduce diverse substituents. mdpi.com Furthermore, the field of transition-metal-catalyzed C–H functionalization offers a modern, atom-economical approach to modify heterocyclic structures without the need for pre-functionalized starting materials. rsc.org

The following table lists examples of transition metal-catalyzed reactions applicable to the synthesis of this compound and its analogues.

| Reaction Name | Catalyst System (Example) | Bond Formed | Potential Application | Reference |

| Migita-Buchwald C–S Coupling | Pd(OAc)₂ / DiPPF | Carbon-Sulfur | Functionalization of the thiol group with aryl or alkyl groups | nih.gov |

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | Carbon-Carbon | Introduction of substituents onto the pyrrolidinone ring | chemie-brunschwig.chmdpi.com |

| Heck Reaction | Palladium catalyst | Carbon-Carbon | Alkenylation of the pyrrolidinone ring | chemie-brunschwig.ch |

| C–H Functionalization | Rhodium or Palladium catalyst | Carbon-Carbon or Carbon-Heteroatom | Direct, atom-economical modification of the heterocyclic core | rsc.org |

Process Intensification and Scalability Considerations for Academic Synthesis

While traditional batch synthesis is common in academic research, considerations of process intensification and scalability are crucial for developing more efficient, safer, and greener synthetic routes. Process intensification strategies aim to improve manufacturing by using novel equipment and techniques, leading to better control over reaction parameters, enhanced mass and heat transfer, and often, a reduction in reaction times and waste. uwa.edu.aumdpi.com

A key technology in this area is flow chemistry, where reactants are continuously pumped through a reactor. This approach offers significant advantages over batch processing, especially for hazardous or exothermic reactions, by providing superior mixing and temperature control within a much smaller reaction volume. The move from batch to a semi-continuous flow process has been successfully demonstrated in the synthesis of complex pharmaceuticals like Meropenem, where hydrogenation was performed in a microwave-assisted flow system. nih.gov This change resulted in a significant reduction in reaction time from 30 minutes to 14 minutes while maintaining product quality. nih.gov

For the synthesis of this compound, which may involve energetic or multi-phase reactions (e.g., hydrogenations, reactions with gaseous reagents), adopting intensified processes such as those using narrow-channel or spinning disc reactors could be highly beneficial. uwa.edu.au These reactors enhance gas-liquid mass transfer, which can be a rate-limiting factor in heterogeneous catalysis. uwa.edu.aumdpi.com By optimizing parameters like residence time, temperature, pressure, and catalyst loading in a continuous or semi-continuous setup, academic labs can develop synthetic protocols that are not only more efficient but also more readily scalable for potential industrial application. nih.gov

| Technology | Principle | Advantages for Synthesis | Reference |

| Flow Chemistry | Continuous pumping of reagents through a reactor (e.g., microreactor, packed-bed) | Enhanced safety, superior heat/mass transfer, easy scalability, reduced reaction times | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions | Rapid heating, increased reaction rates, potential for improved yields | nih.gov |

| Narrow-Channel Reactor (NCR) | Reaction in a confined channel, often with segmented flow | Enhanced gas-liquid mass transfer, long residence times possible, continuous operation | uwa.edu.au |

| Spinning Disc Processing (SDP) | Thin film of fluid created on a rotating disc | Excellent micromixing, enhanced mass transfer, suitable for fast reactions | uwa.edu.au |

Intrinsic Reactivity of the Thiol Group

The thiol group (-SH) is the primary site of many reactions involving this compound, dictating its behavior in redox processes, nucleophilic attacks, and coordination with metals.

The thiol group of this compound is readily susceptible to oxidation, a fundamental reaction in both synthetic and biological settings. The most common oxidation product is a disulfide, formed through the coupling of two thiol molecules. libretexts.orgchemrxiv.org This conversion from a dithiol to a disulfide is a redox reaction where the free thiol form is in the reduced state and the disulfide form is in the oxidized state. libretexts.org In this process, each sulfur atom loses a bond to hydrogen and forms a new bond with another sulfur atom. libretexts.org

This redox chemistry is particularly relevant in biological systems, where the reversible formation of disulfide bonds from cysteine residues is a critical component of protein structure and function. libretexts.org The intracellular environment, with its high concentration of reduced glutathione (B108866) (GSH), generally maintains protein cysteines in their reduced thiol form. libretexts.org However, under conditions of oxidative stress, disulfide bond formation can be induced.

The oxidation of thiols is not limited to disulfide formation. Further oxidation can lead to higher oxidation states, such as sulfenic, sulfinic, and sulfonic acids. While the direct oxidation of this compound to these higher states is less commonly detailed, the general reactivity of thiols suggests this possibility under specific oxidative conditions. The mechanism of such oxidations can be complex, potentially involving radical intermediates. psu.edu For instance, graphene oxide has been shown to oxidize mercaptans to disulfides. psu.edu

The sulfur atom of the thiol group in this compound is a soft nucleophile, readily participating in a variety of organic reactions. acs.org This nucleophilicity is central to its application in the synthesis of more complex molecules.

One of the most important reactions showcasing the nucleophilicity of thiols is the sulfa-Michael addition, a type of conjugate addition. acs.orgacs.org In this reaction, the thiol adds across a carbon-carbon double or triple bond that is activated by an electron-withdrawing group, such as a carbonyl or nitro group. acs.orgacs.org This reaction is a powerful tool for carbon-sulfur bond formation. acs.org The high nucleophilicity of the thiolate anion, formed by deprotonation of the thiol, often drives these reactions to high conversions under mild, ambient conditions. bham.ac.uk Base catalysis is commonly employed to facilitate the formation of the more nucleophilic thiolate. acs.org

The nucleophilic character of thiols also enables them to participate in substitution reactions, displacing leaving groups from alkyl, aryl, or acyl halides. For instance, pyridyl pyrimidylsulfones have been prepared through the SNAr reaction of 2-chloropyrimidine (B141910) with mercaptopyridines. acs.org

The table below summarizes key organic transformations involving the nucleophilic thiol group.

| Reaction Type | Reactant | Product Type | Key Features |

| Sulfa-Michael Addition | Activated Alkenes/Alkynes | β-Thioethers | Forms a C-S bond; often base-catalyzed. acs.orgacs.org |

| Nucleophilic Substitution | Alkyl/Aryl Halides | Thioethers | Displaces a leaving group to form a C-S bond. acs.org |

| Thiol-yne Reaction | Activated Alkynes | Vinyl Sulfides | A "click" reaction with high efficiency and selectivity. bham.ac.uk |

The reactivity of the thiol can be influenced by the nature of the electrophile. Harder electrophiles may react at other sites in the molecule if present. However, the soft nature of the sulfur atom generally directs its attack towards soft electrophilic centers, such as the β-carbon of an α,β-unsaturated carbonyl compound. acs.org

The thiol group of this compound exhibits a strong affinity for various metal ions, forming stable coordination complexes. researchgate.netmdpi.com This property is fundamental to its role in bioinorganic chemistry and materials science. The interaction between sulfur and metals is a classic example of a soft-soft interaction, according to Hard and Soft Acids and Bases (HSAB) theory.

Gold-Sulfur Interactions: The bond between sulfur and gold is particularly well-studied and forms the basis of self-assembled monolayers (SAMs) on gold surfaces. github.io While it has been traditionally assumed that the thiol hydrogen is lost upon binding to form a gold-thiolate bond, recent studies suggest that in SAMs prepared from dithiols, the interaction may be more of a physisorbed nature, with the hydrogen being retained. github.io The nature of the Au-S bond can be complex, with contributions from both covalent and van der Waals forces. scispace.comresearchgate.net

Zinc-Sulfur Interactions: The thiol group can also coordinate to zinc ions. This is highly relevant in the context of metallo-β-lactamases (MBLs), a class of enzymes that confer antibiotic resistance. nih.gov Some MBL inhibitors feature a thiol group that directly interacts with the zinc ion(s) in the enzyme's active site. nih.gov For example, 2-mercaptomethyl thiazolidines inhibit MBLs through thiol-Zn coordination. nih.gov The coordination can involve the thiol acting as a bridging ligand between two zinc ions or binding to a single zinc center. nih.gov

The coordination of this compound to different metal ions can lead to the formation of various coordination compounds with distinct geometries and properties. libretexts.org The table below provides a summary of the coordination behavior of thiols with selected metals.

| Metal Ion | Bond Type | Context/Application | Key Characteristics |

| Gold (Au) | Au-S | Self-Assembled Monolayers (SAMs), Nanoparticles | Strong, can be either chemisorbed (thiolate) or physisorbed. github.ioscispace.comresearchgate.net |

| Zinc (Zn) | Zn-S | Metalloenzyme Inhibition | Crucial for the activity of some MBL inhibitors; involves direct coordination to the active site zinc. nih.gov |

| Copper (Cu) | Cu-S | Various Complexes | Thiosemicarbazones, which contain a thiol-like thione group, readily form complexes with Cu(II). nih.gov |

| Nickel (Ni) | Ni-S | Various Complexes | Thiosemicarbazones also coordinate with Ni(II). nih.gov |

| Cobalt (Co) | Co-S | Various Complexes | Co(II) complexes with thiosemicarbazones have been reported. nih.gov |

The coordination chemistry of thiols is not limited to these metals and extends to a wide range of transition metals and heavy metals. researchgate.netmdpi.com The ability of the thiol group in this compound to chelate metal ions is a key aspect of its chemical reactivity.

Reactivity of the Pyrrolidinone Lactam Ring

The five-membered lactam ring of this compound also possesses distinct reactivity, although it is generally less reactive than the thiol group. The amide functionality within the ring can undergo various transformations under specific conditions.

The γ-lactam ring of the pyrrolidinone core is relatively stable but can be opened under certain conditions, such as strong acid or base hydrolysis. google.com For example, the hydrolysis of 5-vinyl-2-pyrrolidinone (B122288) can be achieved by heating with a strong acid like hydrochloric acid, leading to the formation of the corresponding amino acid. google.com While specific studies on the ring-opening of this compound were not found in the provided search results, the general principles of lactam chemistry suggest that similar pathways would be accessible.

Recyclization reactions involving maleimides, which share a similar five-membered ring structure, have been extensively studied. bohrium.comnih.gov These reactions often proceed through the interaction of the maleimide (B117702) with binucleophiles, leading to the formation of new heterocyclic systems. bohrium.comnih.gov For instance, the reaction of N-arylmaleimides with C,N-binucleophiles can yield partially hydrogenated pyrrole (B145914), pyridazine, or pyridine (B92270) fragments. nih.gov These cascade heterocyclization reactions highlight the potential for the pyrrolidinone ring to serve as a scaffold for the synthesis of diverse heterocyclic compounds.

The pyrrolidinone ring offers several positions for further functionalization, allowing for the modification of the molecule's properties.

Functionalization at the Nitrogen Atom: The nitrogen atom of the lactam can be functionalized, typically after deprotonation with a suitable base. For example, the nitrogen of 2-pyrrolidinones can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium hydride or 4-(dimethylamino)pyridine (DMAP). researchgate.net This protection strategy is common in peptide synthesis and other organic transformations to prevent unwanted side reactions involving the lactam nitrogen.

Functionalization at Carbon Positions: The carbon atoms of the pyrrolidinone ring can also be functionalized, although this often requires more specific reagents and conditions. The α-carbon to the carbonyl group (C5) and the carbon adjacent to the nitrogen (C3) are potential sites for derivatization. For instance, α-sulfenylation of the lactam can be achieved by treating the corresponding enolate with a disulfide, such as diphenyl disulfide ((PhS)₂). researchgate.net

The table below summarizes some of the functionalization strategies for the pyrrolidinone ring.

| Position | Reaction Type | Reagent(s) | Product |

| Nitrogen | N-Protection | (Boc)₂O, Base | N-Boc-pyrrolidinone researchgate.net |

| α-Carbon | α-Sulfenylation | LDA, (PhS)₂ | α-Phenylthio-pyrrolidinone researchgate.net |

The ability to functionalize both the thiol group and the lactam ring of this compound provides a versatile platform for the synthesis of a wide range of derivatives with tailored properties for various applications.

Intramolecular Cyclization and Bridging Reactions (e.g., for Stapled Peptides)

The this compound scaffold possesses a highly reactive thiol (-SH) group, making it a valuable building block for intramolecular cyclization and the formation of bridged molecules, most notably stapled peptides. While direct studies on this compound are limited, its reactivity can be inferred from the extensive research on the analogous compound, 4-mercaptoproline (4MP), which features the same reactive mercapto group on a five-membered pyrrolidine ring. researchgate.netresearchgate.netnih.gov The incorporation of such residues into peptides allows for the creation of covalent linkages between amino acid side chains, a strategy known as peptide stapling. This macrocyclization enhances the peptide's structural stability, proteolytic resistance, and cell permeability by constraining it into a specific bioactive conformation, such as an α-helix or β-hairpin. researchgate.netnih.gov

The primary bridging reactions involving the 4-mercapto group are the formation of disulfide bonds and thioether linkages.

Disulfide Bond Formation: The thiol group can undergo oxidation to form a disulfide bridge (-S-S-) with another thiol, typically from a cysteine or another mercapto-pyrrolidinone residue within the same peptide chain. This is one of the most straightforward methods for peptide cyclization. nih.gov This reaction is often achieved under mild oxidative conditions.

Thioether Linkages: A more stable, reduction-resistant bridge can be formed through thioether (-S-C-) bonds. This is typically accomplished by reacting the nucleophilic thiol group of the mercapto-pyrrolidinone residue with an electrophilic partner elsewhere in the peptide. A common strategy is bis-alkylation, where two thiol-containing residues (such as 4-mercaptoproline or cysteine) are cross-linked using a bifunctional electrophile, like a dihaloalkane (e.g., 1,3-dibromopropane). researchgate.net This approach allows for precise control over the length and geometry of the staple. Recent studies have highlighted the use of (2S,4S)-4-mercaptoproline (cis-4MP) in bisthioether macrocyclization to stabilize helical peptide-foldamers, demonstrating the utility of this approach in creating high-affinity protein-protein interaction (PPI) inhibitors. researchgate.net

A theoretical investigation into the reactivity of 4-mercaptoprolyl thioesters revealed that the 4-mercapto group can participate in an intramolecular transthioesterification to generate a highly reactive bicyclic thiolactone intermediate. rsc.org This intermediate then readily reacts with an N-terminal cysteine in native chemical ligation (NCL) processes. rsc.org This finding underscores the inherent tendency of the 4-mercapto group on a pyrrolidine ring to engage in intramolecular reactions, a key feature for its use in constructing complex bridged structures.

The table below summarizes common bridging strategies applicable to the this compound core for peptide stapling.

| Bridging Strategy | Linkage Type | Reaction Partners | Key Features |

| Oxidative Cyclization | Disulfide | Thiol + Thiol (e.g., Cysteine) | Reversible with reducing agents; common in natural peptides. |

| Bis-Alkylation | Thioether | Thiol + Dihaloalkane | Forms stable, non-reducible linkage; allows for variable staple length. researchgate.net |

| Thiol-Maleimide Addition | Thioether | Thiol + Maleimide-functionalized residue | High reaction efficiency; forms a succinimide (B58015) thioether adduct. acs.org |

| Thiol-Ene/Yne Reaction | Thioether | Thiol + Alkene/Alkyne-functionalized residue | Radical-mediated; creates stable carbon-sulfur bonds. sci-hub.se |

Stability and Degradation Mechanisms under Physiologically Relevant Conditions

The stability of this compound under physiological conditions (typically pH 7.4, 37 °C) is governed by the chemical properties of its two primary functional groups: the cyclic amide (lactam) and the mercapto (thiol) group. Both are susceptible to degradation, which can impact the compound's structural integrity and function in vivo.

Lactam Ring Hydrolysis: The five-membered pyrrolidinone ring is a γ-lactam. Lactams are susceptible to hydrolysis, which cleaves the amide bond to yield the corresponding open-chain amino acid—in this case, 4-mercapto-aminobutyric acid. This reaction is generally subject to acid-base catalysis. ucl.ac.be While some lactam-containing molecules show high stability in neutral buffers (pH 7.4), the rate of hydrolysis can be accelerated in more acidic or alkaline environments. ucl.ac.beresearchgate.net For β-lactam antibiotics, esterification can weaken the lactam ring, making it more prone to hydrolysis; slowly hydrolyzing esters often lead to a higher proportion of ring-opened derivatives in phosphate (B84403) buffer at pH 7.4. ucl.ac.be The stability of the pyrrolidinone ring in this compound would be influenced by its specific electronic and steric environment, but hydrolysis remains a primary potential degradation pathway. Some studies note that certain lactams are stable in buffer solutions and human serum, with hydrolysis only occurring in vivo. researchgate.net

Thiol Group Degradation: The thiol group is highly reactive and prone to several degradation reactions under physiological conditions, primarily oxidation.

Oxidation to Disulfides: The most common reaction is the oxidation of the thiol to a disulfide (-S-S-). This can occur through reaction with molecular oxygen or other endogenous oxidizing species. This process can be reversible in the presence of biological reducing agents like glutathione (GSH). researchgate.net

Formation of Thiyl Radicals: Oxidation can also proceed via one-electron transfer to form a thiyl radical (-S•). These highly reactive species can participate in further reactions, including dimerization to form disulfides or reacting with other biological molecules, which can be detrimental. researchgate.net

Reaction with Endogenous Thiols: The thiol group can react with other biological thiols, such as the abundant glutathione, through thiol-disulfide exchange reactions. Studies on maleimide-thiol adducts show that the resulting thioether can undergo retro and exchange reactions in the presence of glutathione at physiological pH, indicating the dynamic nature of such linkages. acs.org

The degradation of thiol-containing compounds is complex and can be influenced by the local microenvironment, including pH and the presence of metal ions or other reactive species. mdpi.comresearchgate.net

The table below outlines the principal degradation mechanisms for the this compound structure under physiologically relevant conditions.

| Functional Group | Degradation Pathway | Reaction Type | Influencing Factors | Potential Product(s) |

| Pyrrolidinone (Lactam) | Ring Opening | Hydrolysis | pH (acid/base catalysis), enzymes | 4-Mercapto-aminobutyric acid |

| Mercapto (Thiol) | Dimerization/Crosslinking | Oxidation | O₂, metal ions, oxidizing agents | Disulfide-linked dimer or oligomer |

| Mercapto (Thiol) | Radical Formation | One-electron oxidation | Oxidizing agents, redox cycling | Thiyl radical |

| Mercapto (Thiol) | Exchange Reaction | Thiol-disulfide exchange | Presence of endogenous thiols (e.g., Glutathione) | Mixed disulfides |

Derivatization Strategies and Structure Activity Relationship Sar Studies of S 4 Mercapto 2 Pyrrolidinone Analogues

Rational Design of Derivatives for Enhanced Biological Function

Modifications at the Pyrrolidinone Nitrogen Atom

Research on related pyrrolidinone structures has shown that introducing substituents at the nitrogen atom can modulate biological activity. For instance, in a series of 2-pyrrolidinone (B116388) derivatives, the introduction of a benzyl group bearing acidic moieties at the N-1 position was found to be a critical determinant for inhibitory activity against enzymes like lipoxygenase. nih.gov The synthesis of N-substituted analogues often involves the reaction of the parent pyrrolidinone with various alkyl or aryl halides. researchgate.net These modifications can range from simple alkyl chains to more complex aromatic and heterocyclic systems, each conferring unique properties to the resulting molecule. The goal is to identify substituents that can engage in favorable interactions with the target protein, such as hydrophobic or π-stacking interactions, leading to enhanced potency.

Table 1: Impact of N-1 Substitution on Pyrrolidinone Analogues This table is illustrative, based on findings from related pyrrolidinone structures.

| N-1 Substituent | General Effect on Activity | Rationale for Activity Change |

|---|---|---|

| Small alkyl groups | Variable | Can probe small hydrophobic pockets. |

| Benzyl groups | Often enhances activity | Introduces aromatic interactions (π-stacking). nih.gov |

| Groups with acidic moieties | Potentially increases potency | Can form key ionic or hydrogen bonds in an active site. nih.gov |

Chemical Transformations of the Mercapto Group (e.g., Sulfide, Sulfonamide, Thiosemicarbazide Formation)

The mercapto (-SH) group at the C-4 position is a highly reactive and versatile handle for chemical modification. Its nucleophilic nature allows for a variety of transformations to explore the impact of different sulfur oxidation states and functionalities on biological activity.

Common derivatization strategies include:

Sulfide Formation: The thiol can be alkylated to form thioethers (sulfides). This transformation removes the acidic proton of the thiol and allows for the introduction of a wide array of substituents. Studies on related carbapenem derivatives have shown that pyrrolidin-4-ylthio side chains with functionalized substituents are crucial for potent antibacterial activity. nih.gov

Disulfide Formation: Oxidation of the mercapto group can lead to the formation of disulfides, which can be relevant for redox-mediated biological processes.

Sulfonamide Synthesis: Oxidation of the thiol to a sulfonic acid, followed by reaction with an amine, yields sulfonamides. This introduces a strong hydrogen-bond-donating group and significantly alters the electronic properties at the C-4 position.

Thiosemicarbazide Formation: While less common directly from the thiol, related strategies involving the introduction of thiourea or thiosemicarbazide moieties can introduce unique metal-chelating and hydrogen-bonding patterns.

These transformations are critical for determining whether a free thiol is essential for activity or if other sulfur-based functionalities can be tolerated or even enhance potency.

Introduction of Side Chains and Heterocyclic Moieties

Introducing additional side chains or fusing heterocyclic rings to the pyrrolidinone core can profoundly impact the molecule's three-dimensional shape, solubility, and target-binding interactions. The aim is to explore new regions of chemical space and engage with additional pockets or residues within the biological target.

The synthesis of highly functionalized 2-pyrrolidinone derivatives can be achieved through various modern synthetic methods, including catalyzed radical tandem cyclization reactions. Attaching heterocyclic moieties such as imidazoles, pyridines, or triazines can introduce new pharmacophoric features. nih.govclockss.org For example, studies on pyridine (B92270) derivatives have shown that the presence and position of specific functional groups can significantly enhance antiproliferative activity. mdpi.com The choice of the heterocyclic system and its point of attachment are guided by the desired physicochemical properties and the known topology of the target's binding site.

Impact of Absolute and Relative Stereochemistry on Potency and Selectivity

Stereochemistry is a critical factor in the biological activity of chiral molecules like (S)-4-Mercapto-2-pyrrolidinone. The three-dimensional arrangement of atoms dictates how a molecule fits into a chiral biological target, such as an enzyme active site or a receptor binding pocket.

The potency and selectivity of pyrrolidinone analogues are highly dependent on both the absolute configuration at each stereocenter and the relative stereochemistry between them. For instance, in studies of pyrrolidine (B122466) analogues of pochonicine, a potent inhibitor of β-N-acetylhexosaminidases, it was found that only specific configurations of the pyrrolidinone ring resulted in potent inhibition. nih.gov Similarly, research on other chiral mercapto-containing compounds has demonstrated that different stereoisomers can possess vastly different sensory properties and biological activities, highlighting the importance of stereochemical control in drug design.

The (S) configuration at C-4 of the parent compound is likely a key determinant of its activity. The development of stereoselective syntheses is therefore essential to produce enantiomerically pure analogues for biological evaluation. mdpi.com Comparing the activity of different stereoisomers helps to build a three-dimensional model of the pharmacophore and understand the optimal spatial orientation of key functional groups required for potent and selective target engagement.

Elucidation of Essential Pharmacophoric Elements through SAR Analysis

Structure-Activity Relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological activity. Through the synthesis and evaluation of a library of analogues, essential pharmacophoric elements can be identified. A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

For analogues of this compound, SAR studies would focus on:

The Pyrrolidinone Core: Establishing its role as a central scaffold.

The Carbonyl Oxygen: Likely acts as a hydrogen bond acceptor.

The Lactam N-H Group: May function as a hydrogen bond donor.

The Mercapto Group: Its role as a hydrogen bond donor, nucleophile, or metal ligand is investigated through the derivatives described in 4.1.2.

The Stereocenter at C-4: Its required absolute configuration for optimal activity.

By comparing the potencies of various derivatives, a pharmacophore model can be constructed. For example, if N-alkylation drastically reduces activity, the N-H group is likely a key hydrogen bond donor. If converting the mercapto group to a bulky thioether maintains activity, it suggests the thiol proton may not be essential, but the sulfur atom's position is important. SAR studies on pyrrolidine pentamine derivatives have shown that specific functionalities at defined positions are essential for inhibitory activity, while modifications at other positions are better tolerated. mdpi.comnih.gov

Table 2: Hypothetical SAR Findings for this compound Analogues

| Modification | Position | Resulting Activity | Implication for Pharmacophore |

|---|---|---|---|

| Inversion of stereocenter | C-4 | Significant loss | (S)-configuration is essential. |

| Alkylation of N-H | N-1 | Decreased | N-H is a likely H-bond donor. |

| Oxidation of -SH to -SO3H | C-4 | Loss of activity | Free thiol or sulfide is preferred over sulfonate. |

Design of Pro-drug Strategies and Bioconjugates for Targeted Delivery

While a compound may show high potency in vitro, its effectiveness in vivo can be limited by poor pharmacokinetic properties, such as low stability, poor absorption, or rapid excretion. Pro-drug and bioconjugate strategies are employed to overcome these limitations.

A pro-drug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active compound. For this compound, the reactive thiol group is an ideal handle for pro-drug design. Masking the thiol as a metabolically cleavable thioester or a disulfide can improve its stability and oral absorption. nih.gov For example, δ-thiolactones have been successfully used as pro-drugs for thiol-based inhibitors, protecting the reactive thiol during absorption and releasing the active drug in vivo. nih.gov Another strategy involves creating bioreductive pro-drugs that are activated by specific redox environments, such as the high levels of glutathione (B108866) or thioredoxin reductase found in tumor cells. acs.org

Bioconjugation involves linking the drug molecule to a larger biomolecule, such as an antibody, peptide, or polymer. This approach can be used for targeted delivery, concentrating the drug at the site of action and reducing systemic toxicity. For instance, an antibody-drug conjugate (ADC) could be designed to deliver a potent pyrrolidinone analogue specifically to cancer cells. The thiol group can be used as an attachment point for linkers that connect the drug to the targeting moiety. These linkers are often designed to be stable in circulation but cleavable upon reaching the target tissue.

Biological and Pharmacological Activities of S 4 Mercapto 2 Pyrrolidinone and Its Derivatives

Enzyme Inhibition Profiles and Mechanistic Specificity of (S)-4-Mercapto-2-pyrrolidinone and its Derivatives

The pyrrolidine (B122466) scaffold, particularly with a mercapto group, serves as a core structure for a variety of potent enzyme inhibitors. The thiol (-SH) group is crucial for activity, often acting as a zinc-chelating agent within the active sites of metalloenzymes. This section details the inhibitory activities of this compound and its derivatives against several key enzyme families.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives based on the 3-mercaptopyrrolidine core have been developed as highly effective matrix metalloproteinase inhibitors (MMPIs). nih.gov These compounds demonstrate potent, low-nanomolar inhibition against several MMPs, including the gelatinase MMP-2, the collagenase MMP-13, and the membrane-type MMP-14. nih.govnih.gov The inhibitory mechanism relies on the coordination of the thiol group with the catalytic zinc ion in the enzyme's active site. nih.gov Research has shown that modifications to the pyrrolidine ring, such as the addition of aryl sulfonamido groups, can significantly enhance inhibitory potency and selectivity. nih.gov For instance, derivatives incorporating a 4-phenoxyphenyl group have demonstrated maximized inhibition for MMPs with intermediate and deep S1' pockets, such as MMP-2, MMP-9, MMP-13, and MMP-14. nih.gov

Table 1: Inhibitory Activity of Pyrrolidine-based MMPIs

| MMP Subclass | Target MMPs | Typical Inhibition Range (nM) | Reference |

|---|---|---|---|

| Gelatinases | MMP-2, MMP-9 | ~2 to 50 | nih.gov |

| Collagenases | MMP-13 | ~2 to 50 | nih.gov |

| Membrane Type | MMP-14 | ~4 to 60 | nih.gov |

| Stromelysins | MMP-1 | ~850 to >50,000 | nih.govnih.gov |

A key feature of these pyrrolidine-based inhibitors is their selectivity for certain MMP subclasses over others. nih.gov They show marked potency against MMPs with intermediate to deep active site pockets (e.g., MMP-2, MMP-13, MMP-14) while being significantly less effective against those with shallow pockets, such as MMP-1 and MMP-7. nih.govnih.gov This selectivity is critical for therapeutic applications, as indiscriminate MMP inhibition can lead to undesirable side effects. The structural design of the inhibitor, particularly the substituents on the pyrrolidine scaffold, plays a crucial role in determining this selectivity profile by influencing how the molecule fits into the specific topology of the enzyme's S1' subsite. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibition

The (S)-pyrrolidine ring is a well-established scaffold in the design of Angiotensin-Converting Enzyme (ACE) inhibitors. Captopril (B1668294), a landmark ACE inhibitor, features a (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl] pyrrolidine-2-carboxylic acid structure. researchgate.net The development of N-(mercaptoacyl)-4-substituted-(S)-prolines has been a focus of research to identify potent ACE inhibitors. nih.gov The inhibitory mechanism involves the sulfhydryl group chelating the zinc ion essential for ACE's catalytic activity. wikipedia.org Structure-activity relationship studies have shown that the nature of the acyl group and substitutions on the proline ring significantly influence inhibitory potency. nih.govwikipedia.org

Metallo-β-Lactamase (MBL) Inhibition and Cross-Class Activity

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.govmcmaster.ca Thiol-containing compounds, including derivatives of the pyrrolidine scaffold like captopril, have been investigated as MBL inhibitors. researchgate.net The thiol group effectively chelates the active site zinc ions, disrupting the enzyme's hydrolytic function. researchgate.net A significant challenge in this area is developing inhibitors with broad-spectrum activity against the different MBL subclasses (B1, B2, and B3), which have distinct active-site architectures. nih.gov Some thiazolidine (B150603) derivatives, which share structural similarities with the pyrrolidine core, have shown promise in inhibiting all three MBL classes by maintaining a conserved binding mode, where the thiol interacts with the zinc center(s). nih.gov This cross-class activity is crucial for combating the diverse range of MBL-producing resistant bacteria. rsc.org

Other Protease Inhibition Activities (e.g., Antiviral Applications)

The core principles of targeting metalloenzymes can be extended to other protease families, including those essential for viral replication. nih.gov Viral proteases are critical targets for antiviral drug development. nih.govnih.gov For example, the main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is a key target for antiviral drugs like nirmatrelvir (B3392351) (a component of Paxlovid). mdpi.comclevelandclinic.org While not a metalloenzyme, the mechanism often involves targeting a key catalytic residue. Although direct evidence for this compound itself as an antiviral is not prominent, the broader class of protease inhibitors it belongs to is central to antiviral therapy for viruses like HIV and Hepatitis C. nih.govclevelandclinic.org The development of inhibitors often relies on creating molecules that mimic the natural substrate of the protease, thereby blocking its function competitively. nih.gov

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties

The presence of a mercapto (-SH) group in this compound suggests a strong potential for antioxidant and reactive oxygen species (ROS) scavenging activities. Thiols are known to be effective radical scavengers, and this property is often observed in related pyrrolidinone derivatives.

Research on various pyrrolidin-2-one derivatives has demonstrated their capacity to act as antioxidants. researchgate.net A study on a series of synthesized pyrrolidin-2-one derivatives showed that many of them possess potent or moderate free radical scavenging abilities when tested using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net For instance, certain derivatives exhibited significant antioxidant potential, sometimes comparable to standard antioxidants like gallic acid. researchgate.net

Furthermore, studies on 3-pyrroline-2-one (B142641) derivatives, which share the core lactam ring, have also highlighted their antioxidant capabilities. One particular derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising radical scavenger in the DPPH assay. nih.gov Quantum chemistry calculations further supported its efficacy as a hydroxyl radical (HO•) scavenger in both polar and non-polar environments, with performance comparable to well-known antioxidants like melatonin (B1676174) and gallic acid. nih.gov

The antioxidant mechanism of such compounds often involves the donation of a hydrogen atom from the antioxidant molecule to neutralize free radicals, thus preventing oxidative damage to cells. nih.gov The mercapto group in this compound would be a prime candidate for such a donation, suggesting that it and its derivatives could play a role in mitigating oxidative stress-related conditions. nih.gov

Table 1: Antioxidant Activity of Selected Pyrrolidinone Derivatives

| Compound Derivative | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| Substituted Aryl Piperidine-4-one (Phenol & Methoxy) | DPPH | 1.84 - 4.53 | Ascorbic Acid | 1.65 |

| Unsubstituted Aryl Piperidine-4-one | DPPH | 6.46 - 11.13 | Ascorbic Acid | 1.65 |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral Activities)

The pyrrolidinone ring is a key pharmacophore in a variety of antimicrobial agents. nih.gov Derivatives of this compound are expected to exhibit a spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of pyrrolidinone derivatives. For example, certain N-substituted pyrrolidine-2-one derivatives have shown good activity against bacteria such as Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella sp. rdd.edu.iq In another study, novel amino phenyl pyrrolidine-2-one compounds exhibited selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE). rdd.edu.iq The introduction of a mercapto group could further enhance this activity. For instance, new 2-mercapto-imidazoline-4-one derivatives have been synthesized and have shown in vitro antibacterial activity against E. coli, S. aureus, and Proteus mirabilis. jgpt.co.in

Antifungal Activity: The antifungal properties of pyrrolidinone derivatives have also been well-documented. Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a pyrrolidone derivative, have demonstrated significant antifungal activity against species like Aspergillus niger and Candida albicans. nih.gov Similarly, 2,3-pyrrolidinedione derivatives have shown promising activity against the oral pathogen Candida albicans, with efficacy comparable to the standard antiseptic chlorhexidine. nih.gov

Antiviral Activity: Research into the antiviral properties of pyrrolidinone derivatives has also yielded positive results. Synthetic spiro[pyrrolidine-2,2'-adamantanes] have been found to be active against influenza A virus in vitro. nih.gov Additionally, pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold, which can be conceptually related to substituted pyrrolidinones, have shown promising antiviral activity against a range of coronaviruses, including SARS-CoV-2. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Series | Microorganism | MIC Range (µg/mL) | Reference Drug | MIC (µg/mL) |

| Spiropyrrolidines (Series 4a-d) | B. subtilis, S. epidermis | 32 | Amoxicillin | 64 |

| Spiropyrrolidines (Series 4a-e) | P. aeruginosa | 64 | Amoxicillin | 256 |

| Pyrrolidine-2,5-dione (Compound 8) | S. aureus, V. cholera | 16 - 64 | Ciprofloxacin | 0.50 - 16 |

| Pyrrolidine-2,5-dione (Compound 5) | S. aureus, V. cholera | 32 - 128 | Ciprofloxacin | 0.50 - 16 |

| Pyrrolidine-2,5-dione (Compound 8) | C. albicans, C. tropicalis | 64 - 256 | Nystatin | 0.50 - 2 |

| Pyrrolidine-2,5-dione (Compound 5) | C. albicans, C. tropicalis | 64 - 128 | Nystatin | 0.50 - 2 |

Anti-inflammatory Potential and Immunomodulatory Effects

Derivatives of the pyrrolidine scaffold have been investigated for their potential to modulate inflammatory responses and exert immunomodulatory effects. These activities are often linked to the inhibition of key inflammatory mediators and pathways.

Studies on novel flurbiprofen (B1673479) derivatives, which incorporate a pyrrolidine ring, have shown potential as anti-inflammatory agents. mdpi.com The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, and pyrrolidine-containing compounds have been designed to target these enzymes. nih.gov For example, a series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated as multitarget anti-inflammatory agents, showing inhibition of COX-1, COX-2, and 5-lipoxygenase. nih.gov One compound from this series emerged as a potent and selective COX-2 inhibitor. nih.gov

In vivo studies have corroborated these findings. In a carrageenan-induced paw edema model in rats, a pyrrole (B145914) derivative, compound 3f, demonstrated potent anti-inflammatory activity, particularly after repeated administration. nih.gov This effect was associated with a significant reduction in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, this compound led to a marked increase in the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1), indicating a potential immunomodulatory mechanism that selectively modulates cytokine profiles. nih.gov

Table 3: In Vivo Anti-inflammatory Effect of a Pyrrole Derivative (Compound 3f) in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 2h (Single Dose) | Paw Edema Inhibition (%) at 5h (Repeated Dose) |

| Compound 3f | 10 | - | Significant |

| Compound 3f | 20 | Significant (p=0.001) | Significant |

| Compound 3f | 40 | - | Significant |

| Diclofenac (Reference) | 25 | Significant | Significant |

Receptor Binding Modulations and Downstream Cellular Pathway Regulation

The ability of pyrrolidinone derivatives to act as ligands for various receptors and modulate downstream cellular signaling pathways is an area of active investigation. The specific binding profile of a molecule determines its pharmacological effect, and modifications to the pyrrolidinone scaffold can tune this specificity.

The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, is a key area of pharmacology. Pyrrolidinone-containing structures could potentially act as allosteric modulators. For example, sigma receptors, which are involved in the modulation of other neurotransmitter systems, have been shown to interact with various ligands that can influence downstream signaling pathways without directly binding to the primary receptor.

The downstream cellular pathways affected by such interactions can be diverse. For instance, the anti-inflammatory effects of some pyrrolidine derivatives are mediated through the suppression of pro-inflammatory cytokines like TNF-α and the upregulation of anti-inflammatory cytokines like TGF-β1. nih.gov This modulation of cytokine production points to an influence on intracellular signaling cascades that regulate gene expression for these inflammatory mediators.

In Depth Mechanistic Insights into Ligand Target Interactions

Characterization of Thiol-Metal Coordination in Enzyme Active Sites (e.g., Zinc-Binding)

The defining feature of (S)-4-Mercapto-2-pyrrolidinone's mechanism of action against metalloenzymes is the coordination of its thiol group with the zinc ion(s) in the enzyme's active site. MBLs are classified as class B β-lactamases and depend on one or two zinc ions for their catalytic function. nih.gov These ions activate a water molecule, which then acts as a nucleophile to hydrolyze the amide bond in the β-lactam ring of antibiotics. nih.gov

The thiol moiety of this compound acts as a potent zinc-binding group. It is proposed that the thiol group (-SH) deprotonates to its thiolate form (-S⁻) to effectively chelate the catalytic zinc ion(s). This direct coordination displaces the nucleophilic water/hydroxide molecule that is essential for substrate hydrolysis. wesleyan.edu This mode of action is a common and effective strategy for inhibiting MBLs, with compounds that form these ternary MBL-Zn(II)-inhibitor complexes receiving significant attention in drug development. informahealthcare.com The interaction is exemplified by the well-studied MBL inhibitor captopril (B1668294), which also features a crucial thiol group that chelates the active site zinc ions. nih.govwesleyan.edu

| Interaction Type | Functional Group | Target in Active Site | Mechanism |

| Metal Coordination | Thiol/Thiolate (-SH / -S⁻) | Catalytic Zinc Ion(s) (Zn²⁺) | The thiolate anion directly binds to one or both zinc ions, displacing the catalytically essential water/hydroxide molecule and preventing substrate hydrolysis. |

Identification of Critical Hydrogen Bonding Networks and Hydrophobic Interactions with Biological Receptors

While thiol-zinc coordination is the primary anchor of inhibition, the stability and specificity of the ligand-target complex are significantly enhanced by a network of non-covalent interactions. The active sites of MBLs, such as New Delhi Metallo-β-lactamase (NDM-1), are characterized by a shallow groove flanked by flexible loops, creating a binding pocket that is largely hydrophobic but also contains key polar amino acid residues. nih.gov

The pyrrolidinone scaffold of this compound is critical for these secondary interactions.

Hydrogen Bonding: The lactam moiety within the pyrrolidinone ring contains a carbonyl group (C=O), which can act as a hydrogen bond acceptor, and a secondary amine group (N-H), which can act as a hydrogen bond donor. These groups can form crucial hydrogen bonds with polar residues in the active site, helping to correctly orient the inhibitor for optimal zinc coordination.

The combination of strong, direct metal chelation with a web of weaker hydrogen bonds and hydrophobic interactions creates a high-affinity binding event that effectively shuts down enzyme activity.

Allosteric Effects and Conformational Changes Induced by Ligand Binding

Allostery describes the process where the binding of a ligand to one site on a protein influences the activity at a different, often distant, site. nih.gov This can occur through a shift in the protein's conformational ensemble or through changes in protein dynamics without major structural rearrangement.

In the context of MBLs, allosteric inhibition is an emerging area of interest. For example, the natural compound carnosic acid has been identified as an allosteric inhibitor of NDM-1. nih.gov It binds to a pocket distinct from the active site, inducing a conformational change that alters the active site geometry and reduces its catalytic efficiency. nih.gov Furthermore, some mutations located far from the active site have been shown to impact the hydrolytic activity of MBLs, indicating the presence of allosteric communication pathways within the enzyme.

However, for thiol-based inhibitors like this compound, the predominant and most well-documented mechanism of action is competitive inhibition via direct binding to the catalytic zinc ions in the active site. nih.govinformahealthcare.com While the binding event undoubtedly causes localized conformational adjustments to accommodate the ligand, there is currently limited evidence to suggest that this compound functions primarily as an allosteric modulator that induces large-scale, long-range conformational changes. Its action is better characterized as direct and competitive active site engagement.

Stereospecificity as a Determinant of Biological Activity and Receptor Engagement

The "(S)" designation in this compound refers to its specific three-dimensional arrangement, or stereochemistry, which is a critical determinant of its biological activity. Enzyme active sites are chiral environments, meaning they can distinguish between different stereoisomers (enantiomers) of a ligand. Typically, only one enantiomer will fit optimally into the binding site to establish the precise interactions required for potent inhibition.

Studies on the stereoisomers of captopril, a structurally related proline-derivative inhibitor, provide a compelling parallel for the importance of stereochemistry in MBL inhibition. Research on the four stereoisomers of captopril revealed significant differences in their ability to inhibit various MBLs. wesleyan.edu High-resolution crystal structures showed that the different isomers adopt distinct binding modes within the active site, leading to variations in inhibitory potency. wesleyan.edu

For this compound, the (S) configuration at the chiral center (carbon-4) places the thiol group and the pyrrolidinone ring in a specific spatial orientation. This precise arrangement is necessary to:

Position the thiol group for optimal coordination geometry with the active site zinc ion(s).

Align the lactam's hydrogen bond donors and acceptors with complementary amino acid residues.

Fit the hydrophobic portions of the ring into corresponding nonpolar pockets within the active site.

Computational Chemistry and in Silico Approaches for S 4 Mercapto 2 Pyrrolidinone Research

Molecular Docking and Scoring for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate, such as (S)-4-Mercapto-2-pyrrolidinone, and its potential biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. researchgate.net

In studies involving pyrrolidinone derivatives, molecular docking has been successfully employed to explore their bioactivity. For instance, docking experiments with new 2-pyrrolidinone (B116388) derivatives against the lipoxygenase (LOX) enzyme revealed that specific orientations of acidic moieties within the active site are critical for inhibitory activity. nih.gov The 2-pyrrolidinone scaffold itself was found to be a significant contributor to the binding properties. nih.gov Similarly, docking studies of pyrrolidinone analogs with COX and LOX enzymes have helped to rationalize their anti-inflammatory activity, identifying them as potential dual inhibitors. researchgate.net

For this compound, a typical docking workflow would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing the 3D structure of this compound, ensuring correct protonation states and geometry.

Docking Simulation: Using software like AutoDock, Glide, or DOCK to place the ligand into the defined binding site of the receptor. mdpi.com These programs explore various poses and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Analysis of Results: The resulting poses are ranked by their docking scores, which estimate the binding free energy. A lower score typically indicates a more favorable binding interaction. researchgate.net Analysis of the best-ranked pose can reveal key interactions, such as hydrogen bonds formed by the thiol or carbonyl groups of this compound with amino acid residues in the target's active site.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Pyrrolidinone-Oxindole Derivative | MDM2 (PDB: 4LWU) | -9.4 | Interaction with crucial residues in the binding site scispace.com |

| Pyrrolidin-2-one Derivative (14a) | Acetylcholinesterase (PDB: 4EY7) | -18.59 | Good binding affinity within the active site researchgate.net |

| Pyrrolidinone Analog (MMK16) | COX-2 (PDB: 1CVU) | -9.8 (XP GScore) | High affinity and favorable scoring researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a powerful tool for calculating a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like orbital energies. plos.orgresearchgate.net For this compound, DFT calculations can provide deep insights into its intrinsic chemical nature.

DFT studies on related mercapto compounds, such as 4-mercaptophenol, have been used to predict IR and Raman spectra, which show good agreement with experimental results. nih.gov Such calculations, often using functionals like B3LYP with basis sets like 6-311+G(**), can confirm structural details and analyze molecular electrostatic potential surfaces to identify sites prone to electrophilic or nucleophilic attack. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that characterizes the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.